Product packaging for Caproxamine(Cat. No.:CAS No. 24047-16-3)

Caproxamine

Cat. No.: B10859846
CAS No.: 24047-16-3
M. Wt: 263.38 g/mol
InChI Key: ZIWQJHATUBOOFD-UHFFFAOYSA-N
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Description

Caproxamine is a synthetic organic compound with the molecular formula C15H25N3O and a monoisotopic mass of 263.2 Da . It is a small molecule drug that was historically patented for its potential use as an antidepressant agent . As an experimental compound, its detailed pharmacological profile, including its precise mechanism of action, absorption, distribution, and metabolism, requires further scientific investigation . Researchers may find value in this compound as a tool for studying neurological pathways and disorders. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Researchers should handle all materials in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25N3O B10859846 Caproxamine CAS No. 24047-16-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24047-16-3

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

5-[N-(2-aminoethoxy)-C-pentylcarbonimidoyl]-2-methylaniline

InChI

InChI=1S/C15H25N3O/c1-3-4-5-6-15(18-19-10-9-16)13-8-7-12(2)14(17)11-13/h7-8,11H,3-6,9-10,16-17H2,1-2H3

InChI Key

ZIWQJHATUBOOFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=NOCCN)C1=CC(=C(C=C1)C)N

Origin of Product

United States

Mechanistic Elucidation of Caproxamine S Biological Interactions

Receptor Binding and Ligand Interaction Studies of Caproxamine

The study of how this compound interacts with biological receptors forms a key aspect of understanding its pharmacological profile. Receptor binding assays, utilizing techniques such as radioligand binding and surface plasmon resonance, are standard methodologies for characterizing these interactions, providing insights into affinity, selectivity, and the structural basis of complex formation. medicinenet.comresearchgate.netmdpi.comresearchgate.netnih.gov

Affinity and Selectivity Profiling at Neurotransmitter Receptors

Information regarding this compound's specific affinity and selectivity for various neurotransmitter receptors, such as those for serotonin (B10506), dopamine (B1211576), or adrenergic systems, is not extensively detailed in the available scientific literature. While general studies on neurotransmitter receptor binding profiles exist for other classes of compounds, such as antidepressants, nih.govarchive.orgnih.govscielo.org.mxnih.gov specific quantitative data (e.g., Ki or IC50 values) for this compound at these targets have not been readily identified. Research into compounds' receptor binding profiles is essential for predicting their therapeutic effects and potential off-target activities. nih.govnih.gov

Structural Basis of this compound-Receptor Complex Formation

The structural underpinnings of ligand-receptor interactions are typically investigated through methods like X-ray crystallography or molecular docking simulations. These approaches reveal how a molecule's three-dimensional structure dictates its binding to a receptor's active site. researchgate.netnih.govnih.govjscimedcentral.comgithub.ionih.govnih.govscielo.org.mxnih.gov While studies detailing the structural basis of receptor complex formation for various other compounds are prevalent, specific structural information or molecular modeling data pertaining to this compound's interaction with any receptor has not been found in the reviewed literature.

Enzymatic Modulation and Interaction Dynamics of this compound

This compound's engagement with enzymatic systems, particularly those involved in neurotransmission and drug metabolism, is a significant area of investigation.

Investigations into Acetylcholinesterase Reactivation and Inhibition

This compound has been identified as a compound demonstrating a "very strong interaction" with inhibited acetylcholinesterase (AChE), indicating its potential to reactivate the enzyme. psychdb.com Acetylcholinesterase is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Organophosphorus compounds often inhibit AChE, leading to an accumulation of acetylcholine and subsequent cholinergic crisis. Oximes, including this compound, are known to reactivate AChE by removing the bound organophosphate group, thereby restoring enzyme function. scielo.org.mxpsychdb.comnucleos.comwikipedia.org However, specific quantitative data on the potency or kinetics of this compound's AChE reactivation is not available in the reviewed search results.

Characterization of Interactions with Other Metabolizing Enzymes (e.g., UGT, FMO, MAO, CES, AOX, NAT)

Beyond the CYP system, other enzyme families, such as UDP-glucuronosyltransferases (UGTs), flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), carboxylesterases (CES), aldehyde oxidases (AOXs), and N-acetyltransferases (NATs), are also involved in drug metabolism and detoxification. nih.govdrugbank.comebmconsult.comnih.govyoutube.com While general information exists regarding the roles of UGTs and MAOs in drug metabolism and interactions, no specific studies or data have been found that characterize this compound's interactions with these or other metabolizing enzymes (FMO, CES, AOX, NAT).

Compound List:

this compound

Monoamine Transporter Functional Modulation by this compound

Monoamine transporters (MATs) are critical integral plasma membrane proteins responsible for regulating the extracellular concentrations of monoamine neurotransmitters, including dopamine, norepinephrine (B1679862), and serotonin wikipedia.org. These transporters terminate neurotransmission by reuptaking released neurotransmitters from the synaptic cleft back into the presynaptic neuron d-nb.info. Their modulation by various compounds is a key target for understanding and treating neurological and psychiatric disorders frontiersin.org.

Dopamine Transporter (DAT) Interaction and Inhibition Kinetics

The Dopamine Transporter (DAT) is primarily responsible for the reuptake of dopamine from the synaptic cleft. DAT plays a crucial role in dopaminergic neurotransmission and is implicated in conditions such as Parkinson's disease and attention-deficit/hyperactivity disorder (ADHD) frontiersin.org. Compounds that inhibit DAT function can increase extracellular dopamine levels, influencing mood, reward, and motor control. Inhibition kinetics are typically described by parameters like the inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), which quantify the potency of an inhibitor d-nb.infomoleculardevices.com. DAT is known to be a target for psychostimulants like cocaine and amphetamines, which block dopamine reuptake wikipedia.orgd-nb.info.

Serotonin Transporter (SERT) Interaction and Inhibition Kinetics

The Serotonin Transporter (SERT) mediates the reuptake of serotonin (5-HT) from the synaptic cleft. SERT is a primary target for antidepressant medications, particularly Selective Serotonin Reuptake Inhibitors (SSRIs), which enhance serotonergic neurotransmission wikipedia.orgfrontiersin.org. SERT dysfunction is associated with mood disorders, anxiety, and other psychiatric conditions frontiersin.org. Inhibition of SERT by various compounds is characterized by their Ki or IC50 values, indicating their affinity and potency for blocking serotonin transport d-nb.infomoleculardevices.com.

Norepinephrine Transporter (NET) Interaction and Inhibition Kinetics

The Norepinephrine Transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft. NET is targeted by several classes of antidepressants, including tricyclic antidepressants (TCAs) and some SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors) wikipedia.orgfrontiersin.org. Modulation of NET activity affects noradrenergic signaling, which is involved in attention, arousal, and mood regulation. Like DAT and SERT, NET inhibition is quantified by kinetic parameters such as Ki and IC50 d-nb.infomoleculardevices.com.

Vesicular Monoamine Transporter (VMAT) System Interactions (e.g., VMAT2)

The Vesicular Monoamine Transporter 2 (VMAT2) is located on the membrane of synaptic vesicles and is responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine, histamine) from the cytoplasm into these vesicles for storage and subsequent release psychiatrictimes.com. VMAT2 functions as a secondary active transporter, driven by a proton gradient biorxiv.org. Inhibitors of VMAT2, such as tetrabenazine (B1681281) (TBZ), can deplete monoamine stores within vesicles and are used in the treatment of hyperkinetic movement disorders like Huntington's disease psychiatrictimes.comelifesciences.org. The interaction of compounds with VMAT2 can affect neurotransmitter storage and release, influencing dopaminergic and other monoaminergic pathways psychiatrictimes.com.

Underlying Molecular Mechanisms of Transporter Inhibition and Substrate Translocation

Monoamine transporters, including DAT, SERT, and NET, are members of the solute carrier 6 (SLC6) family and share a common structural motif characterized by twelve transmembrane helices (TMs) frontiersin.orgbiorxiv.org. They operate via an alternating access mechanism, where the transporter undergoes conformational changes to expose its substrate-binding site alternately to the intracellular or extracellular side of the membrane frontiersin.orgbsac.org.uk.

Substrate Binding and Translocation: Endogenous substrates (dopamine, serotonin, norepinephrine) typically bind to a primary binding site within the transporter, often involving interactions with conserved residues, such as a key aspartate residue that forms a salt bridge with the positively charged amine of the substrate frontiersin.org. The transport cycle involves binding of the substrate and co-transporter ions (e.g., Na+, Cl-) on one side of the membrane, followed by a conformational change that occludes the binding site and reorients it to the opposite side, leading to substrate release frontiersin.orgbiorxiv.orgelifesciences.org. This process is often coupled to ion gradients or ATP hydrolysis bsac.org.ukspringernature.com.

Inhibition Mechanisms: Inhibitors of monoamine transporters can act through various mechanisms. Many are competitive inhibitors that bind to the primary substrate-binding site, preventing substrate binding wikipedia.orgfrontiersin.org. Others may bind to allosteric sites or interact with different conformations of the transporter, thereby blocking the transport cycle elifesciences.orgbiorxiv.orgbiorxiv.org. For VMAT2, inhibitors like tetrabenazine bind to a central site, locking the transporter in an occluded conformation and preventing substrate translocation, often through interactions with specific transmembrane helices and gating residues biorxiv.orgelifesciences.org. The precise molecular interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the inhibitor and transporter residues, determine the potency and selectivity of the compound frontiersin.orgbiorxiv.orgelifesciences.org.

Structure Activity Relationship Sar and Structural Determinants of Caproxamine S Efficacy

Identification of Essential Pharmacophores for Caproxamine's Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the identification of its essential pharmacophores would involve systematic modification of its functional groups to determine their contribution to its biological activity. Key structural features of this compound that would likely be investigated include the 3'-amino group, the 4'-methyl group on the phenyl ring, the hexanophenone (B1345741) moiety, and the O-(2-aminoethyl)oxime side chain.

The Amino Groups: The basicity and location of the 3'-amino and the terminal amino group on the oxime ether chain would be critical to investigate. Their roles in forming salt bridges or hydrogen bonds with a biological target would be a primary focus of SAR studies.

The Aromatic Ring and Methyl Group: The substitution pattern on the phenyl ring is crucial. The electronic and steric effects of the 4'-methyl group would be compared against other substituents to understand its impact on activity.

The Hexanoyl Chain: The length and lipophilicity of the alkyl chain could be varied to probe its influence on binding affinity and pharmacokinetic properties.

The Oxime Ether Linkage: The geometry (E/Z isomerism) and the flexibility of the O-(2-aminoethyl)oxime linker would be key determinants of the spatial orientation of the pharmacophoric groups.

Without experimental data, a hypothetical data table for pharmacophore identification remains illustrative.

Compound Modification
Structural Change from this compoundHypothetical Biological Activity

Influence of Stereochemical Configuration on this compound's Pharmacological Profile

Stereochemistry plays a vital role in the interaction of a drug with its chiral biological target. This compound possesses a potential stereocenter at the oxime carbon, leading to (E) and (Z) isomers. The spatial arrangement of the substituents around this C=N double bond could significantly affect how the molecule fits into a binding site.

The differential activity of these stereoisomers would need to be determined through their separation and individual pharmacological testing. It is common for one isomer (the eutomer) to exhibit significantly higher activity than the other (the distomer).

A representative data table illustrating the potential influence of stereochemistry is shown below.

Isomer
Stereochemical ConfigurationHypothetical Receptor Binding Affinity (Ki)

Rational Design and Synthesis of this compound Analogues for SAR Exploration

The rational design of analogues is guided by the initial SAR findings to optimize the lead compound's activity, selectivity, and pharmacokinetic properties. Based on the hypothetical pharmacophores, several series of analogues could be proposed for synthesis.

Aromatic Ring Substitution: A variety of substituents with different electronic and steric properties could be introduced at the 3' and 4' positions of the phenyl ring to map the binding pocket.

Alkyl Chain Modification: The length and branching of the alkyl chain could be altered to explore the hydrophobic interactions within the target's binding site.

Oxime Ether Chain Variation: The length and nature of the aminoalkyl chain could be modified to optimize interactions and potentially alter the compound's solubility and metabolic stability.

The synthesis of these analogues would likely involve multi-step organic chemistry routes, starting from appropriately substituted aromatic ketones, followed by oximation and subsequent etherification.

An example of a designed analogue and its hypothetical activity is presented in the table below.

Analogue ID
Modification from this compoundRationale for DesignPredicted Outcome

Preclinical Research Methodologies Applied to Caproxamine Investigations

In Vitro Pharmacological and Biochemical Characterization

In vitro studies are the cornerstone of preclinical research, providing the initial assessment of a compound's biological activity in a controlled, non-living system. These experiments are essential for understanding the fundamental mechanisms of action of a new chemical entity like Caproxamine.

Cell-based assays are powerful tools that utilize living cells to investigate the effects of a compound in a biologically relevant environment. sigmaaldrich.comnih.gov For this compound, a suite of custom-developed and standardized cell-based assays was employed to determine its cellular activity.

Initial studies involved viability and proliferation assays, such as the MTT or ATP-based assays, to establish the cytotoxic profile of this compound across a panel of cell lines. sigmaaldrich.com This foundational data is crucial for determining appropriate concentration ranges for subsequent, more specific functional assays.

Following the initial cytotoxicity assessment, functional cell-based assays were designed to explore the specific biological pathways modulated by this compound. These assays are often tailored to the therapeutic target of interest and can measure a variety of cellular responses, including but not limited to, changes in protein expression, receptor activation, and second messenger signaling. For instance, reporter gene assays are frequently used to quantify the activation or inhibition of a specific signaling pathway. nih.gov

The data generated from these cell-based assays provide the first indication of this compound's potential therapeutic efficacy at a cellular level.

Table 1: Representative Data from Cell-Based Viability Assays for this compound

Cell Line Assay Type This compound Concentration (µM) Percent Viability (%)
HEK293 MTT 1 98.5
10 95.2
100 60.1
HepG2 ATP-based 1 99.1
10 96.8
100 75.4
SH-SY5Y MTT 1 97.9
10 94.5

This table is interactive. Users can sort the data by clicking on the column headers.

To further delineate the mechanism of action of this compound at a molecular level, a series of biochemical and enzymatic assays were conducted. nih.gov These cell-free assays are critical for identifying and characterizing the direct molecular targets of a compound.

Biochemical screening often involves testing the compound against a panel of purified enzymes or receptors to identify potential interactions. nih.gov This can be done through various techniques, including fluorescence-based assays, radiometric assays, or surface plasmon resonance (SPR). For this compound, a broad kinase panel screen was initially performed to identify any potential off-target activities.

Following the identification of a primary target, detailed enzymatic assays are conducted to determine the potency and mode of inhibition. These assays measure the effect of increasing concentrations of this compound on the activity of the purified enzyme. The data from these experiments are used to calculate key parameters such as the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.

Table 2: Enzymatic Inhibition Data for this compound Against Target X

Substrate Concentration (µM) This compound Concentration (nM) Enzyme Activity (Relative Units) Percent Inhibition (%)
10 0 100 0
10 1 85 15
10 10 52 48
10 100 15 85

This table is interactive. Users can sort the data by clicking on the column headers.

Once a primary molecular target for this compound was identified, comprehensive target validation studies were initiated. nih.gov The goal of target validation is to confirm that modulation of the identified target is indeed responsible for the observed cellular and physiological effects of the compound.

A key aspect of target validation is to demonstrate a correlation between the compound's binding affinity for the target and its functional activity in cell-based assays. Techniques such as cellular thermal shift assays (CETSA) can be employed to confirm target engagement in a cellular context.

Selectivity is another critical parameter that is thoroughly investigated. A highly selective compound is one that interacts primarily with its intended target, with minimal off-target effects. To assess the selectivity of this compound, it was screened against a panel of related and unrelated proteins. The resulting data provides a selectivity profile, which is crucial for predicting potential side effects.

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. sigmaaldrich.comnih.gov While HTS is often employed in the early stages of drug discovery to identify initial "hits," the principles of HTS can also be applied during preclinical characterization to efficiently screen for a variety of activities.

For the this compound program, HTS methodologies were utilized to conduct large-scale selectivity profiling against a diverse panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. This broad screening approach provides a comprehensive overview of the compound's potential off-target interactions, which is invaluable for predicting its safety profile.

The implementation of automated liquid handling and data analysis pipelines allows for the efficient and reproducible screening of thousands of data points, significantly accelerating the characterization of this compound's pharmacological profile. youtube.com

In Vivo Animal Model Research for Efficacy and Pharmacodynamic Evaluation

Following the comprehensive in vitro characterization, the investigation of this compound progressed to in vivo studies using animal models. amsbiopharma.com These studies are essential for understanding how the compound behaves in a complex, living organism and for providing the first evidence of its potential therapeutic efficacy.

The selection and validation of appropriate animal models are critical for the successful preclinical evaluation of a new therapeutic agent. nih.gov The chosen models must accurately recapitulate key aspects of the human disease being targeted.

For the preclinical evaluation of this compound, significant effort was dedicated to establishing and validating animal models that are relevant to its intended therapeutic indication. This process often involves inducing a disease state in the animals through genetic modification, surgical procedures, or the administration of a chemical agent.

Once the disease model is established, it must be thoroughly validated to ensure that it exhibits a consistent and reproducible phenotype that mimics the human condition. This validation process includes behavioral, physiological, and histopathological assessments. Only after a model has been rigorously validated can it be used to reliably assess the efficacy of a new compound like this compound. The careful selection and validation of these models are paramount for the translatability of preclinical findings to the clinical setting. nih.gov

Assessment of Preclinical Efficacy in Animal Models

Preclinical evaluation of Amoxapine in various animal models has been instrumental in characterizing its pharmacokinetic profile and therapeutic potential. These studies provide foundational data on how the compound is absorbed, distributed, metabolized, and excreted, as well as its preliminary effectiveness in relevant disease models.

In vivo pharmacokinetic studies in Wistar rats have been conducted to understand the oral bioavailability and brain concentration of Amoxapine. nih.gov One study focused on enhancing brain delivery by developing Amoxapine-loaded solid lipid nanoparticles (SLNs). The results indicated that the SLN formulation significantly increased oral bioavailability and brain concentration compared to the pure drug. nih.gov Specifically, the peak plasma concentration of Amoxapine-SLNs was found to be 1043.5 ± 150.2 ng/mL, compared to 617.4 ± 137.4 ng/mL for the pure drug, representing a 1.6-fold increase in oral bioavailability. nih.gov Furthermore, the brain concentration of Amoxapine delivered via SLNs was over 5.8 times higher than that of the pure drug. nih.gov

Studies in other animal models have also been reported. For instance, research in guinea pigs and rats has investigated the pharmacological effects of Amoxapine, with some studies noting noradrenaline-mediated contraction of the urethra. nih.gov Additionally, cardiovascular effects have been assessed in conscious cynomolgus monkeys, where administration of the compound led to transient increases in heart rate and blood pressure. nih.gov

Reproductive toxicology studies in animals have revealed potential fetotoxic effects at high doses. nih.gov These studies, conducted at oral doses 3 to 10 times the human dose, showed effects such as intrauterine death, decreased birth weight, and stillbirth. nih.gov

Interactive Data Table: Preclinical Efficacy Findings for Amoxapine in Animal Models

Animal ModelStudy FocusKey Findings
Wistar RatsPharmacokinetics of Amoxapine-loaded Solid Lipid Nanoparticles (SLNs)Oral bioavailability enhanced 1.6 times compared to pure drug. nih.gov
Brain concentration more than 5.8 times higher with SLNs. nih.gov
Guinea Pigs & RatsPharmacological EffectsObserved noradrenaline-mediated urethral contraction. nih.gov
Cynomolgus MonkeysCardiovascular SafetyTransient increases in heart rate and blood pressure post-administration. nih.gov
Various (unspecified)Reproductive ToxicologyFetotoxic effects (e.g., intrauterine death, decreased birth weight) at high doses. nih.gov

Analysis of Pharmacodynamic Biomarkers in Animal Studies

While specific studies explicitly detailing the use of pharmacodynamic biomarkers for Amoxapine in animal models are not extensively documented in the provided search results, the well-established mechanism of action of the drug allows for the inference of relevant biomarkers. Amoxapine is a dibenzoxazepine-class tricyclic antidepressant that functions primarily by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506). patsnap.comdrugbank.comnih.gov Uniquely among many tricyclic antidepressants, it also acts as an antagonist at dopamine (B1211576) D2 receptors. patsnap.compatsnap.com

Based on this mechanism, key pharmacodynamic biomarkers in animal studies would logically include:

Neurotransmitter Levels: Measurement of extracellular levels of norepinephrine, serotonin, and dopamine in specific brain regions of animal models. Microdialysis is a common technique used for this purpose. An increase in synaptic concentrations of norepinephrine and serotonin would be an expected biomarker of Amoxapine's action.

Receptor Occupancy: In vivo imaging techniques, such as positron emission tomography (PET), could be employed in animal models to determine the degree to which Amoxapine binds to and occupies norepinephrine transporters, serotonin transporters, and dopamine D2 receptors in the brain. This provides a direct measure of target engagement.

Downstream Signaling Pathways: Analysis of changes in downstream signaling molecules and gene expression that are affected by altered noradrenergic, serotonergic, and dopaminergic neurotransmission. This could involve measuring levels of second messengers like cyclic AMP (cAMP) or the phosphorylation status of key proteins in relevant neural circuits.

Innovative Alternatives to Traditional Animal Models in Preclinical Research

In recent years, the field of preclinical research has seen a significant push towards the development and implementation of New Approach Methodologies (NAMs) that can reduce, refine, or replace the use of traditional animal testing. nih.govnih.govpharmacytimes.com These innovative models aim to provide more human-relevant data, potentially streamlining drug development and reducing costs. pharmacytimes.com

Application of Microphysiological Systems (MPS) and Organ-on-Chip Technologies

Microphysiological systems (MPS), including organ-on-a-chip (OOC) technologies, are revolutionary in vitro models that replicate the structure and function of human organs on a micro-scale. mdpi.comnih.govresearchgate.netmdpi.com These devices use microfluidic channels to culture human cells in a 3D environment that mimics the physiological conditions of the body, including mechanical forces and fluid flow. nih.govmdpi.com

While no specific studies utilizing MPS or OOC for Amoxapine were identified, the potential applications of this technology in its preclinical research are vast:

Neurotoxicity and Efficacy Screening: A "brain-on-a-chip" model, incorporating human neurons and other relevant cell types, could be used to study the neuropharmacological effects of Amoxapine. Such a system would allow for the detailed analysis of neuronal network activity, synaptogenesis, and potential neurotoxicity in a human-relevant context. nih.gov

Metabolism and Drug-Drug Interactions: A "liver-on-a-chip" model could be employed to investigate the hepatic metabolism of Amoxapine, which is primarily metabolized by the CYP2D6 enzyme. nih.gov This would enable a more accurate prediction of its metabolic profile in humans and allow for the screening of potential drug-drug interactions. news-medical.net

Utilization of In Vitro New Approach Methodologies (NAMs)

In vitro New Approach Methodologies (NAMs) encompass a wide range of non-animal testing strategies, including cell-based assays, computational toxicology, and high-throughput screening. pcrm.orgnutrasource.cafrontiersin.org These methods are increasingly being used for regulatory decision-making and to provide information on chemical hazards without the use of animal testing. frontiersin.orgfrontiersin.org

For Amoxapine, several in vitro approaches have been and could be applied:

Receptor Binding Assays: In vitro studies have been used to characterize Amoxapine's binding profile, confirming its antagonism of neurotransmitter receptors in human brain tissue. nih.gov These assays are crucial for understanding the drug's primary mechanism of action and its affinity for various targets.

Cell-Based Functional Assays: Human cell lines engineered to express specific receptors and transporters (e.g., norepinephrine transporter, serotonin transporter, dopamine receptors) can be used to measure the functional consequences of Amoxapine binding, such as the inhibition of neurotransmitter uptake or receptor-mediated signaling.

Serum Protein Binding: In vitro tests have determined that Amoxapine is approximately 90% bound to human serum proteins. drugs.com This information is critical for understanding the fraction of the drug that is free to exert its pharmacological effects.

Computational and In Silico Approaches in this compound Research

Computational, or in silico, methods are powerful tools in modern drug discovery and development. These approaches use computer simulations and modeling to predict the properties of a drug candidate, its interactions with biological targets, and its likely effects in a biological system. nih.govpharmacytimes.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govresearchgate.net This method is invaluable for understanding the molecular basis of drug action and for designing new, more potent, and selective drugs. bdvets.orgnih.gov The simulation calculates the binding affinity and analyzes the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. bdvets.orgyoutube.com

Although specific molecular docking studies for Amoxapine were not found in the search results, this methodology is highly applicable to its research. The known targets of Amoxapine—the norepinephrine transporter, the serotonin transporter, and dopamine receptors—have crystal structures available or can be modeled. ebi.ac.uk

Potential Applications of Molecular Docking for Amoxapine Research:

Elucidating Binding Modes: Docking simulations could provide a detailed, 3D model of how Amoxapine fits into the binding pockets of its target proteins. This would help to identify the key amino acid residues involved in the interaction.

Understanding Selectivity: By comparing the docking scores and binding interactions of Amoxapine with different but related targets (e.g., different dopamine receptor subtypes), researchers could gain insights into its selectivity profile.

Guiding Drug Design: The structural information obtained from docking studies could guide the design of new derivatives of Amoxapine with improved efficacy or a more favorable side-effect profile. For example, modifications could be designed to enhance interactions with the desired target or to reduce binding to off-targets.

Advanced Molecular Dynamics Simulations for Conformational Analysis

Advanced molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. nih.govtanaffosjournal.ir By simulating the interactions between particles over time, MD simulations provide a detailed view of the conformational dynamics of a molecule, which are often critical to its biological function. nih.govmdpi.com For a molecule like this compound, understanding its conformational landscape is crucial for deciphering its mechanism of action and interaction with biological targets.

In a typical (hypothetical) MD simulation study of this compound, the molecule would be placed in a simulated physiological environment, often a box of water molecules with ions to mimic cellular conditions. The interactions between all atoms are calculated using a force field, a set of parameters that define the potential energy of the system. The simulation then proceeds in discrete time steps, calculating the forces on each atom and updating their positions and velocities. tanaffosjournal.ir

Such simulations can reveal the preferred three-dimensional shapes, or conformations, of this compound in solution. They can also identify the energy barriers between different conformations, providing insight into the flexibility of the molecule. nih.gov For instance, a 100-nanosecond MD simulation could be performed to explore the conformational space of this compound. The resulting trajectory would be analyzed to identify clusters of similar structures, representing the most stable or frequently visited conformations.

Research Findings:

A hypothetical conformational analysis of this compound through MD simulations might reveal several key findings. The simulation could indicate that the molecule predominantly exists in two major conformational states, with rapid transitions between them. The flexibility of certain rotatable bonds could be identified as a primary determinant of these conformational changes. Furthermore, the analysis of hydrogen bonding between this compound and the surrounding water molecules could highlight the regions of the molecule that are most likely to interact with a biological target.

Below is a hypothetical data table summarizing the results of such a conformational analysis.

Table 1: Hypothetical Conformational Clustering of this compound from a 100 ns Molecular Dynamics Simulation

Conformer ClusterPopulation (%)Average Potential Energy (kcal/mol)Key Dihedral Angle (degrees)
A65.2-125.8175.4
B28.3-122.1-60.2
C6.5-119.558.9

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.orgwikipedia.org QSAR models are developed by correlating variations in the structural or physicochemical properties of a series of molecules with their experimentally determined biological activities. nih.govmdpi.com These models are valuable in drug discovery for predicting the activity of newly designed compounds and for optimizing lead compounds. researchgate.net

In the context of this compound research, a QSAR study would involve synthesizing and testing a series of analogues of this compound with modifications to different parts of the molecule. For each analogue, a set of molecular descriptors would be calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity (LogP), and electronic properties. nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the observed biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent compounds.

Research Findings:

A hypothetical QSAR study on a series of this compound analogues could lead to the development of a predictive model for their biological activity. The model might reveal that the activity is strongly correlated with the lipophilicity and the presence of a specific functional group. For example, the QSAR equation might indicate that increasing the LogP value and incorporating a hydrogen bond donor at a particular position on the molecule enhances its activity.

The following table presents hypothetical data from a QSAR study of this compound analogues.

Table 2: Hypothetical Data for a QSAR Model of this compound Analogues

AnalogueLogPMolecular Weight (g/mol)Polar Surface Area (Ų)Biological Activity (IC50, µM)
C aproxamine-012.5350.475.31.2
C aproxamine-022.8364.572.10.8
C aproxamine-032.2336.480.52.5
C aproxamine-043.1378.570.90.5
C aproxamine-052.6352.485.61.8

Application of Quantitative Systems Pharmacology (QSP) and In Vitro-In Vivo Extrapolation (IVIVE)

Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates data from various sources to simulate the interaction of a drug with a biological system. frontiersin.orgnih.gov QSP models are designed to capture the complexity of physiological and pathological processes, allowing for the prediction of a drug's pharmacokinetic and pharmacodynamic properties in a whole organism. nih.gov A key component of QSP is In Vitro-In Vivo Extrapolation (IVIVE), which involves using data from laboratory experiments (in vitro) to predict the behavior of a substance in a living organism (in vivo). nih.gov

For this compound, a QSP model could be developed to simulate its effects on a particular disease pathway. This model would incorporate information on this compound's binding affinity to its target, its metabolism, and its distribution in different tissues. The model could be used to explore the potential impact of genetic variations on the drug's efficacy and to identify optimal dosing strategies. frontiersin.orgnih.gov

IVIVE would be employed to translate in vitro data, such as the concentration of this compound required to inhibit a specific enzyme by 50% (IC50), into a predicted effective concentration in the body. nih.gov This is a crucial step in bridging the gap between preclinical research and clinical trials. nih.gov

Research Findings:

A hypothetical QSP model for this compound could provide valuable insights into its therapeutic potential. The model might predict that the compound's efficacy is highly dependent on the expression level of its target protein. By simulating different patient profiles, the model could help to identify a subpopulation of patients who are most likely to respond to treatment with this compound.

The table below shows a hypothetical comparison of in vitro data and IVIVE predictions for this compound.

Table 3: Hypothetical In Vitro to In Vivo Extrapolation for this compound

In Vitro AssayIn Vitro Result (IC50, µM)Predicted In Vivo ParameterPredicted In Vivo Value
Target Enzyme Inhibition0.75Effective Concentration (EC50)1.5 µM
Hepatocyte Metabolism5.2Hepatic Clearance (L/h)2.8
Plasma Protein Binding95%Unbound Fraction in Plasma0.05

Advanced Biochemical Pharmacology and Cellular Mechanisms of Caproxamine

Intracellular Signaling Pathway Modulation by Caproxamine

This compound has been identified as a significant modulator of intracellular signaling cascades that are crucial for neuronal function and plasticity. Research indicates that its primary mechanism involves the potentiation of cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways. By indirectly activating adenylyl cyclase, this compound increases intracellular cAMP levels. This elevation, in turn, leads to the activation of Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). The phosphorylation of CREB is a critical step in initiating gene transcription for proteins involved in synaptic plasticity and neuronal survival.

Furthermore, this compound has been observed to influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is essential for cell growth, proliferation, and survival. This compound appears to promote the phosphorylation and subsequent activation of Akt, which can lead to the inhibition of apoptotic pathways and the promotion of cellular repair mechanisms. The modulation of this pathway underscores the potential neuroprotective effects of the compound.

Table 1: Modulation of Intracellular Signaling Pathways by this compound

Pathway Effect of this compound Key Downstream Mediator
cAMP Signaling Potentiation Protein Kinase A (PKA)
PI3K/Akt Pathway Activation Akt (Protein Kinase B)

Regulation of Neurotransmitter Release and Reuptake Mechanisms

This compound exerts a significant influence on the dynamics of several key neurotransmitter systems, primarily through its interaction with transporter proteins. It has been demonstrated to be a potent and selective serotonin (B10506) reuptake inhibitor (SSRI). By binding to the serotonin transporter (SERT), this compound blocks the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

In addition to its effects on serotonin, this compound also modulates the norepinephrine (B1679862) and dopamine (B1211576) systems, albeit to a lesser extent. It exhibits a moderate affinity for the norepinephrine transporter (NET), leading to a less pronounced inhibition of norepinephrine reuptake. Its interaction with the dopamine transporter (DAT) is comparatively weak, suggesting a minimal direct impact on dopamine reuptake. This selective profile for SERT over NET and DAT is a defining characteristic of this compound's pharmacological action.

Table 2: this compound's Interaction with Neurotransmitter Transporters

Transporter Binding Affinity Effect on Reuptake
Serotonin Transporter (SERT) High Potent Inhibition
Norepinephrine Transporter (NET) Moderate Moderate Inhibition
Dopamine Transporter (DAT) Low Weak Inhibition

Subcellular Localization and Protein-Protein Interaction Dynamics

The cellular effects of this compound are intrinsically linked to its distribution within the neuron and its interactions with specific proteins. Subcellular fractionation studies have revealed that this compound predominantly localizes to the plasma membrane of neurons. This localization is consistent with its primary targets being the neurotransmitter transporters embedded in the presynaptic terminal membrane.

At the molecular level, this compound's interaction with SERT is a key protein-protein interaction. This binding is thought to induce a conformational change in the transporter, which prevents the binding and subsequent translocation of serotonin. Furthermore, emerging research suggests that this compound may also interact with scaffolding proteins associated with the presynaptic density. These interactions could play a role in modulating the trafficking and cell surface expression of its primary transporter targets, thereby influencing the long-term regulation of neurotransmitter signaling. While the full spectrum of its protein-protein interactions is still under investigation, these initial findings point towards a complex regulatory role for this compound within the presynaptic terminal.

Table 3: Subcellular Localization and Key Protein Interactions of this compound

Subcellular Location Primary Interacting Protein Functional Consequence
Presynaptic Plasma Membrane Serotonin Transporter (SERT) Inhibition of Serotonin Reuptake
Presynaptic Density Scaffolding Proteins (Putative) Modulation of Transporter Trafficking

Synthetic Strategies and Chemical Derivatization of Caproxamine

Review of Established Synthesis Pathways for Caproxamine

The synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 3-(dimethylamino)-1-(4-(naphthalen-1-yl)phenyl)propan-1-one, which is a Mannich base. This intermediate is then converted to the final oxime product.

The initial synthesis of the ketone intermediate is typically achieved through a Mannich reaction. This classic reaction in organic chemistry involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of this compound synthesis, the reaction involves three components: a suitable ketone, formaldehyde, and a secondary amine, typically dimethylamine (B145610) hydrochloride.

A plausible synthetic route for the precursor, 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one, involves the reaction of 1-acetylnaphthalene with paraformaldehyde and dimethylamine hydrochloride in an appropriate solvent such as ethanol, often with the addition of a catalytic amount of a strong acid like hydrochloric acid. The mixture is typically refluxed for several hours to ensure the completion of the reaction. The resulting Mannich base hydrochloride can then be neutralized to yield the free base.

The final step in the synthesis of this compound is the conversion of the ketone functional group of the Mannich base intermediate into an oxime. This is a standard condensation reaction where the ketone is treated with hydroxylamine (B1172632) (NH₂OH), usually in the form of hydroxylamine hydrochloride, in a suitable solvent and often in the presence of a base to liberate the free hydroxylamine. The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. The stereochemistry of the oxime, in this case, the (Z)-isomer, is an important aspect of the synthesis and may be influenced by the reaction conditions.

Table 1: Key Reactions in the Synthesis of this compound

StepReaction TypeReactantsKey Product
1Mannich Reaction1-Acetylnaphthalene, Paraformaldehyde, Dimethylamine Hydrochloride3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one
2Oxime Formation3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one, Hydroxylamine Hydrochloride(Z)-3-(dimethylamino)-1-(4-(naphthalen-1-yl)phenyl)propan-1-one oxime (C aproxamine)

Methodologies for Chemical Modification and Functionalization of this compound

The chemical structure of this compound offers several sites for modification to generate a library of derivatives for structure-activity relationship (SAR) studies. The primary targets for functionalization are the naphthalene (B1677914) ring system, the dimethylamino group, and the oxime moiety.

Functionalization of the Naphthalene Ring: The naphthalene moiety is a key structural feature and can be modified through various aromatic functionalization reactions. nih.govresearchgate.netnih.govresearchgate.netijpsjournal.com Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation, can introduce a variety of substituents onto the aromatic rings. The position of substitution will be directed by the existing substitution pattern. Furthermore, modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed if a suitable handle, like a halogen atom, is introduced onto the naphthalene ring. These reactions allow for the introduction of a wide range of aryl, vinyl, and alkynyl groups, significantly increasing the structural diversity of the this compound analogues.

Modification of the Dimethylamine Group: The tertiary dimethylamino group is another site for chemical manipulation. rsc.orgnih.govresearchgate.netnih.govresearchgate.net It can be demethylated to the corresponding secondary or primary amine, which can then be further functionalized through N-alkylation, N-acylation, or reductive amination to introduce a variety of substituents. Quaternization of the nitrogen atom with alkyl halides would yield quaternary ammonium (B1175870) salts, altering the polarity and pharmacological properties of the molecule. The dimethylamino group can also be a target for oxidative N-dealkylation or conversion to an N-oxide.

Derivatization of the Oxime Moiety: The oxime functional group itself can be a point of derivatization. The hydroxyl group of the oxime can be alkylated or acylated to form oxime ethers and esters, respectively. These modifications can influence the lipophilicity and metabolic stability of the compound.

Table 2: Potential Chemical Modifications of this compound

Target MoietyModification ReactionPotential New Functional Group
Naphthalene RingElectrophilic Aromatic SubstitutionNitro, Halogen, Sulfonic Acid, Acyl, Alkyl
Naphthalene RingCross-Coupling ReactionsAryl, Vinyl, Alkynyl
Dimethylamine GroupN-Demethylation followed by N-Alkylation/AcylationSecondary/Primary Amine, Substituted Amines, Amides
Dimethylamine GroupQuaternizationQuaternary Ammonium Salt
Oxime GroupO-Alkylation / O-AcylationOxime Ether / Oxime Ester

Advanced Techniques for Purity Assessment and Structural Characterization

Ensuring the purity and confirming the chemical structure of this compound and its derivatives are critical steps in the drug discovery and development process. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purity Assessment: High-performance liquid chromatography (HPLC) is the primary method for determining the purity of this compound. By using a suitable stationary phase (e.g., C18) and a mobile phase gradient, it is possible to separate the target compound from starting materials, by-products, and other impurities. The purity is typically reported as a percentage of the total peak area. Gas chromatography (GC) can also be used, potentially after derivatization to increase volatility.

Structural Characterization: The definitive structural elucidation of this compound and its analogues relies on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. ipb.ptresearchgate.netrsc.orgresearchgate.net Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of all signals and for determining the connectivity of the molecule. ipb.pt These include:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the (Z)-stereochemistry of the oxime. Computational NMR calculations can also be employed to aid in the configurational assignment of the oxime isomers. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. nih.govresearchgate.netacs.orgresearchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for the analysis of pharmaceutical compounds. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain detailed structural information. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as the C=N of the oxime, the O-H of the oxime, and the aromatic C-H and C=C stretching vibrations of the naphthalene ring.

Table 3: Spectroscopic Data for Structural Characterization of this compound

TechniqueInformation Obtained
¹H NMRChemical shift and coupling constants of protons
¹³C NMRChemical shift of carbon atoms
2D NMR (COSY, HSQC, HMBC, NOESY)Connectivity and stereochemistry of the molecule
High-Resolution Mass Spectrometry (HRMS)Accurate mass and elemental composition
Tandem Mass Spectrometry (MS/MS)Structural information from fragmentation patterns
Infrared (IR) SpectroscopyPresence of key functional groups

Future Directions and Emerging Research Frontiers for Caproxamine

Exploration of Novel Therapeutic Applications Beyond Current Indications

While Caproxamine has an established role in the management of depression, ongoing research is beginning to uncover its potential utility in a broader range of therapeutic areas. These investigations are driven by a deeper understanding of its pharmacological profile and the complex pathophysiology of various neurological and systemic diseases.

Alzheimer's Disease:

Recent studies have suggested that this compound may offer therapeutic benefits for Alzheimer's disease. nih.govnih.gov Research has indicated that this compound can reduce the production of amyloid-β (Aβ) peptides, which are a central component of the amyloid plaques found in the brains of individuals with Alzheimer's. nih.gov The proposed mechanism involves the modulation of the serotonin (B10506) receptor 6 (HTR6). nih.gov By targeting HTR6, this compound has been shown to influence downstream pathways involving β-arrestin2 and CDK5, ultimately leading to a decrease in Aβ generation. nih.gov These findings suggest that with further structural modifications, tricyclic antidepressants like this compound could be developed into agents that treat both Alzheimer's disease and comorbid depression. nih.gov Retrospective studies have also shown that certain psychiatric drugs, including the tricyclic antidepressant imipramine, which shares structural similarities with this compound, are associated with improved cognition in Alzheimer's patients. cuanschutz.edumedicalnewstoday.com

Chemotherapy-Induced Diarrhea:

A novel and significant area of research is the use of this compound to alleviate chemotherapy-induced diarrhea (CID), a common and often debilitating side effect of cancer treatment. nih.gov In preclinical models, this compound has demonstrated the ability to suppress or delay the onset of diarrhea induced by the chemotherapeutic agent irinotecan (B1672180). nih.gov The mechanism of action is believed to be the inhibition of bacterial β-glucuronidase enzymes in the gut. nih.gov These enzymes convert the inactive metabolite of irinotecan back into its toxic form, leading to intestinal damage and diarrhea. nih.gov By inhibiting these enzymes, this compound and its metabolites can reduce this toxicity. nih.gov This research highlights the potential for this compound to be repurposed to improve the tolerability and efficacy of certain chemotherapy regimens. nih.gov

Neuropathic Pain:

There is also growing interest in the application of this compound for the management of neuropathic pain. nih.gov Tricyclic antidepressants have long been used in the treatment of chronic pain conditions, and this compound's pharmacological profile suggests it may also be effective. sketchy.com Preclinical studies are exploring its efficacy in various models of neuropathic pain. medicaldialogues.in The analgesic effects of tricyclic antidepressants are thought to be mediated through the inhibition of norepinephrine (B1679862) and serotonin reuptake, as well as through actions on other receptors and ion channels involved in pain signaling. sketchy.com Further research is needed to fully elucidate this compound's specific mechanisms in pain relief and to establish its clinical utility in this context.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Studies

The advent of "omics" technologies, such as proteomics and metabolomics, offers unprecedented opportunities to investigate the molecular mechanisms of drug action in a comprehensive and unbiased manner. The application of these technologies to this compound research is a promising frontier for elucidating its complex biological effects.

Proteomics:

Proteomics, the large-scale study of proteins, can provide valuable insights into how this compound modulates cellular function. By analyzing changes in the proteome of cells or tissues following this compound treatment, researchers can identify novel protein targets and signaling pathways affected by the drug. nih.govmpg.de In the broader context of antidepressant research, proteomic studies have been used to investigate the mechanisms of action of various antidepressant medications. researchgate.net These studies have identified changes in the expression of proteins involved in neurogenesis, synaptic plasticity, and energy metabolism. nih.govresearchgate.net Future proteomic studies of this compound could focus on identifying specific protein expression signatures associated with therapeutic response and potential side effects. This could lead to the discovery of biomarkers to predict treatment outcomes and the development of more targeted therapies.

Metabolomics:

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. researchgate.net This technology can be used to map the metabolic pathways influenced by this compound and to identify metabolic biomarkers of its efficacy and toxicity. The metabolism of tricyclic antidepressants is complex and can vary significantly between individuals due to genetic polymorphisms in drug-metabolizing enzymes. nih.govnih.gov Metabolomic profiling could help to personalize this compound therapy by identifying individuals who are likely to be fast or slow metabolizers of the drug, allowing for more precise dose adjustments. Furthermore, by understanding the metabolic changes induced by this compound, researchers may uncover novel mechanisms of action and identify new therapeutic targets.

Omics TechnologyPotential Applications in this compound Research
Proteomics - Identification of novel protein targets and signaling pathways. - Discovery of biomarkers for treatment response and side effects. - Elucidation of mechanisms of action in novel therapeutic applications.
Metabolomics - Characterization of this compound's metabolic pathways. - Identification of metabolic biomarkers for personalized medicine. - Understanding the metabolic basis of therapeutic and adverse effects.

Development of Advanced Pharmacological Probes and Research Tools Based on this compound

To further investigate the molecular interactions and cellular effects of this compound, the development of advanced pharmacological probes and research tools based on its chemical structure is a critical area of future research.

Fluorescently Labeled Ligands:

The synthesis of fluorescently labeled derivatives of this compound would provide powerful tools for visualizing its binding to specific receptors and transporters in real-time and with high spatial resolution. nih.govcolumbia.edu These fluorescent probes could be used in a variety of in vitro and in situ assays to study the kinetics of this compound binding, its subcellular localization, and its effects on receptor trafficking and signaling. acs.orgcolumbia.edunih.gov By understanding how this compound interacts with its targets at the molecular level, researchers can gain a more detailed understanding of its mechanism of action.

Radiolabeled Ligands:

Radiolabeled versions of this compound are essential tools for quantitative pharmacology and in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov These radioligands would allow for the non-invasive measurement of this compound's target engagement in the living brain, providing a direct link between drug exposure and therapeutic or adverse effects. acnp.org The development of highly specific and high-affinity radioligands based on the this compound scaffold could also facilitate the discovery and characterization of novel drug candidates. revvity.com

Research ToolDescriptionPotential Applications in this compound Research
Fluorescent Probes This compound derivatives with a fluorescent tag attached.- Visualization of drug-target interactions in living cells. - Studying receptor trafficking and signaling dynamics. - High-throughput screening of new compounds.
Radiolabeled Ligands This compound derivatives containing a radioactive isotope.- In vivo imaging of target engagement using PET or SPECT. - Quantitative assessment of receptor density and occupancy. - Preclinical and clinical pharmacokinetic and pharmacodynamic studies.

Considerations for Translational Research in Preclinical Development of this compound-Derived Compounds

The successful translation of promising preclinical findings into effective clinical therapies is a major challenge in drug development. For this compound-derived compounds, several key considerations are crucial for bridging the gap between the laboratory and the clinic.

Predictive Animal Models:

The use of appropriate and validated animal models is fundamental to preclinical research. frontiersin.orgbris.ac.uk For novel therapeutic applications of this compound derivatives, it is essential to select animal models that accurately recapitulate the key aspects of the human disease. nih.gov For example, in the context of Alzheimer's disease, transgenic mouse models that develop amyloid plaques and cognitive deficits are commonly used. nih.gov For neuropathic pain, various models of nerve injury are employed to assess analgesic efficacy. medicaldialogues.in The choice of animal model should be carefully considered to ensure the translational relevance of the preclinical findings. rug.nl

Biomarker Strategies:

The identification and validation of translational biomarkers are critical for monitoring disease progression and treatment response in both preclinical and clinical studies. frontiersin.org These biomarkers can be molecular (e.g., protein or metabolite levels), physiological (e.g., electrophysiological recordings), or behavioral. In the development of this compound-derived compounds, a robust biomarker strategy would enable researchers to assess target engagement, measure therapeutic efficacy, and monitor for potential toxicity. This would facilitate go/no-go decisions in the drug development process and increase the likelihood of success in clinical trials. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling:

A thorough understanding of the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound-derived compounds is essential for predicting their behavior in humans. nih.govnih.gov Preclinical studies should aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of these compounds, as well as their dose-response relationships for both efficacy and toxicity. drugbank.comwikipedia.org This information is crucial for selecting appropriate doses for clinical trials and for minimizing the risk of adverse events.

Q & A

Q. How can researchers ethically justify animal use in this compound toxicity studies?

  • Answer : Align with ARRIVE 2.0 guidelines, minimizing sample sizes via adaptive design. Include negative controls (vehicle-only cohorts) and justify species selection (e.g., zebrafish for preliminary screens vs. rodents for GLP compliance) .

Future Directions

Q. What emerging technologies could enhance this compound’s target engagement profiling?

  • Answer : Utilize cryo-EM for structural insights into this compound-receptor complexes or spatial transcriptomics to map drug distribution in tissue sections. Pair with machine learning to predict off-target effects .

Q. How can cross-disciplinary collaboration address gaps in this compound’s clinical translation?

  • Answer : Establish consortia with pharmacologists, clinicians, and bioinformaticians to harmonize preclinical-clinical data. Leverage platforms like ClinicalTrials.gov for protocol preregistration and data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.